molecular formula C18H18N2O B580752 7-(dimethylamino)-3-m-tolylisoquinolin-1(2H)-one CAS No. 1248621-37-5

7-(dimethylamino)-3-m-tolylisoquinolin-1(2H)-one

Cat. No.: B580752
CAS No.: 1248621-37-5
M. Wt: 278.355
InChI Key: DEXBOAHZFOXQHM-UHFFFAOYSA-N
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Description

7-(dimethylamino)-3-m-tolylisoquinolin-1(2H)-one is a complex organic compound that belongs to the isoquinolinone family This compound is characterized by the presence of a dimethylamino group and a m-tolyl group attached to the isoquinolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(dimethylamino)-3-m-tolylisoquinolin-1(2H)-one typically involves multi-step organic reactions. One common method includes the condensation of an appropriate isoquinoline derivative with a dimethylamino reagent under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and reaction time. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

7-(dimethylamino)-3-m-tolylisoquinolin-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens, acids, and bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

7-(dimethylamino)-3-m-tolylisoquinolin-1(2H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-(dimethylamino)-3-m-tolylisoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the isoquinolinone core can interact with various enzymes and receptors. These interactions can modulate biological pathways and produce therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(dimethylamino)-3-m-tolylisoquinolin-1(2H)-one is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its isoquinolinone core provides a versatile scaffold for chemical modifications, making it a valuable compound for research and development.

Properties

IUPAC Name

7-(dimethylamino)-3-(3-methylphenyl)-2H-isoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O/c1-12-5-4-6-14(9-12)17-10-13-7-8-15(20(2)3)11-16(13)18(21)19-17/h4-11H,1-3H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEXBOAHZFOXQHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CC3=C(C=C(C=C3)N(C)C)C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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